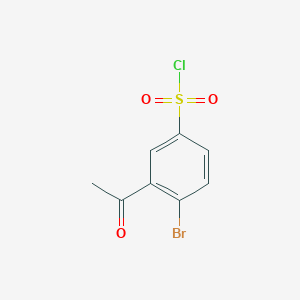

3-Acetyl-4-bromobenzene-1-sulfonyl chloride

Vue d'ensemble

Description

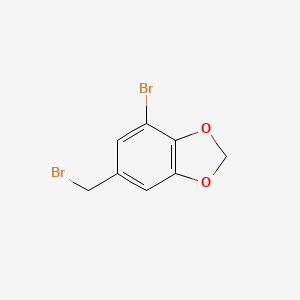

3-Acetyl-4-bromobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1152558-80-9 . It has a molecular weight of 297.56 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H6BrClO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 . This code provides a textual representation of the molecule’s structure.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

3-Acetyl-4-bromobenzene-1-sulfonyl chloride is utilized in the synthesis of various novel compounds. For instance, its reaction with indoles leads to the formation of 1-phenyl-1H-indoles, which are significant in medicinal chemistry (Unangst, Connor, & Stabler, 1987). Additionally, it's used in the preparation of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, showing potential as therapeutic agents with enzyme inhibitory activity (Hussain et al., 2017).

Industrial and Laboratory Applications

This compound is extensively used in the production of various industrial and laboratory products, including detergents, ion-exchange resins, elastomers, pharmaceuticals, and dyes. It’s involved in the synthesis of sulfonic acids esters, which are critical intermediates in many industrial processes (Lezina, Rubtsova, & Kuchin, 2011).

Catalyst Synthesis

It plays a role in the synthesis of efficient and stable solid acid catalysts. These catalysts, such as sulfonic groups functional swelling mesoporous polydivinylbenzenes, are synthesized through the sulfonation process involving this compound. These catalysts have applications in various chemical reactions due to their high surface area and mesoporosity (Liu et al., 2010).

Synthesis of Bioactive Compounds

This chemical is crucial in the synthesis of bioactive compounds, including inhibitors of enzymes like acetylcholinesterase and α-glucosidase. These compounds are potential therapeutic agents for diseases like Alzheimer's (Abbasi et al., 2019).

Development of Ion-Exchange Membranes

It is used in modifying ion-exchange membranes. These membranes, with introduced sulfonyl chloride groups, show excellent permselectivity for monovalent cations versus multivalent ones, making them useful in various industrial and research applications (Takata & Sata, 1996).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Acetyl-4-bromobenzene-1-sulfonyl chloride can be found online . It’s important to handle this compound with appropriate safety measures.

Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound . For more detailed information, it would be beneficial to conduct a thorough literature search in scientific databases.

Mécanisme D'action

Target of Action

Similar compounds, such as 3-bromobenzenesulfonyl chloride, have been known to participate in the synthesis of n-sulfonylanthranilic acid derivatives and potent p1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (hiv) protease inhibitors .

Mode of Action

Based on its structural similarity to other sulfonyl chlorides, it can be inferred that it likely acts as an electrophile, reacting with nucleophiles in biochemical reactions .

Biochemical Pathways

Sulfonyl chlorides are generally involved in the synthesis of sulfonamides and sulfonic esters, which play roles in various biochemical pathways .

Pharmacokinetics

The bioavailability of such compounds is generally influenced by factors such as solubility, stability, and molecular weight .

Result of Action

Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that they may have significant effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

3-acetyl-4-bromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJDETLJONCUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)

![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)

![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)

![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)